(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid
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Overview
Description
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical applications, including as sensors and in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed borylation reactions, which are known for their efficiency and selectivity .
Industrial Production Methods
Industrial production methods for boronic acids often employ flow microreactor systems, which allow for precise control over reaction conditions and can improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .
Scientific Research Applications
(1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid with similar reactivity but different structural features.
Methylboronic acid: A simpler boronic acid that lacks the complex functional groups present in (1-((S)-2-((S)-2-Acetamido-3-hydroxypropanamido)propanoyl)pyrrolidin-2-yl)boronic acid.
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides multiple sites for interaction with other molecules, enhancing its versatility and effectiveness in various applications .
Properties
CAS No. |
915283-86-2 |
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Molecular Formula |
C12H22BN3O6 |
Molecular Weight |
315.13 g/mol |
IUPAC Name |
[1-[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]propanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(14-11(19)9(6-17)15-8(2)18)12(20)16-5-3-4-10(16)13(21)22/h7,9-10,17,21-22H,3-6H2,1-2H3,(H,14,19)(H,15,18)/t7-,9-,10?/m0/s1 |
InChI Key |
VMNPHHYBVMEQSC-OKKRDJTBSA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)C)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C)(O)O |
Origin of Product |
United States |
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